2-Fluoro-6-(trifluoromethoxy)benzaldehyde
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Overview
Description
2-Fluoro-6-(trifluoromethoxy)benzaldehyde is an organic compound with the chemical formula C8H4F4O2. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
2-Fluoro-6-(trifluoromethoxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2-fluoro-6-nitrobenzaldehyde with trifluoromethoxy anion under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
2-Fluoro-6-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted benzaldehydes .
Scientific Research Applications
2-Fluoro-6-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and labeling agents for biological studies.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form desired products. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
2-Fluoro-6-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-6-(trifluoromethyl)benzaldehyde: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can lead to differences in reactivity and applications.
2-(Trifluoromethyl)benzaldehyde: This compound lacks the fluorine atom on the benzene ring, which can affect its chemical properties and reactivity.
4-(Trifluoromethyl)benzaldehyde: The position of the trifluoromethyl group on the benzene ring is different, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct reactivity and properties compared to similar compounds .
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJYJVPLURTIBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369504-59-5 |
Source
|
Record name | 2-fluoro-6-(trifluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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